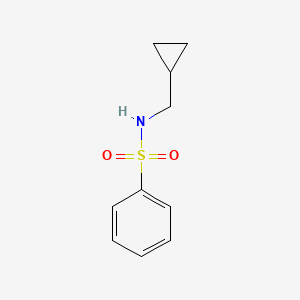![molecular formula C18H22N2O2 B7538346 5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide, commonly known as MPFC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPFC is a small molecule that has been shown to have promising effects on certain biological processes.
Mécanisme D'action
The mechanism of action of MPFC is not fully understood, but it is believed to act through multiple pathways. MPFC has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
MPFC has been shown to have various biochemical and physiological effects. In animal models, MPFC has been shown to reduce tumor growth and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Additionally, MPFC has been shown to modulate the activity of certain neurotransmitters, which may contribute to its effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPFC in lab experiments is its small size, which allows for easy penetration of cell membranes. Additionally, MPFC has been shown to have low toxicity in animal models. However, one limitation of using MPFC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on MPFC. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of MPFC and its effects on neurotransmitter activity. Finally, studies are needed to assess the safety and efficacy of MPFC in human clinical trials.
In conclusion, MPFC is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Its small size and low toxicity make it an attractive candidate for further research. While its mechanism of action is not fully understood, studies have shown promising effects on various biological processes. Further research is needed to fully understand the potential of MPFC as a therapeutic agent.
Méthodes De Synthèse
The synthesis of MPFC involves several steps, including the reaction of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with furan-2-carboxylic acid, followed by the addition of methylamine. The final product is then purified through recrystallization. The purity of the compound is assessed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MPFC has been studied for its potential therapeutic applications in various biological processes, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that MPFC can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, MPFC has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-4-9-17(22-14)18(21)19-12-15-5-7-16(8-6-15)13-20-10-2-3-11-20/h4-9H,2-3,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYTISDJQHVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)

![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)